molecular formula C14H11FO2 B1304970 2-Fluoro-4'-methoxybenzophenone CAS No. 66938-29-2

2-Fluoro-4'-methoxybenzophenone

Cat. No.: B1304970
CAS No.: 66938-29-2
M. Wt: 230.23 g/mol
InChI Key: POAARNGQBDUHLI-UHFFFAOYSA-N
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Description

2-Fluoro-4’-methoxybenzophenone is an aromatic ketone with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol . This compound is characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 4’-position on the benzophenone structure. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Fluoro-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the following steps :

    Reactants: Dichloroethane, m-fluoroanisole, aluminum trichloride, and acetyl chloride.

Industrial Production Methods: Industrial production methods for 2-Fluoro-4’-methoxybenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4’-methoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of various substituted benzophenones.

    Oxidation: Formation of 2-Fluoro-4’-methoxybenzoic acid.

    Reduction: Formation of 2-Fluoro-4’-methoxybenzyl alcohol.

Scientific Research Applications

2-Fluoro-4’-methoxybenzophenone has diverse applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and UV absorbers.

Comparison with Similar Compounds

  • 4-Methoxybenzophenone
  • 2-Fluorobenzophenone
  • 4-Fluorobenzophenone

Comparison: 2-Fluoro-4’-methoxybenzophenone is unique due to the simultaneous presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties. Compared to 4-Methoxybenzophenone, the fluorine atom in 2-Fluoro-4’-methoxybenzophenone enhances its electron-withdrawing capability, affecting its reactivity and stability. Similarly, the methoxy group provides additional sites for chemical modification, making it more versatile than 2-Fluorobenzophenone and 4-Fluorobenzophenone.

Properties

IUPAC Name

(2-fluorophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAARNGQBDUHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382523
Record name 2-Fluoro-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66938-29-2
Record name 2-Fluoro-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66938-29-2
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Synthesis routes and methods I

Procedure details

The procedure of Example 10 was followed except as follows. In Part A, 1-amino napthalene (47 g) was used in place of 4-methoxy aniline. In Step 1 of Part B, 2-fluorobenzoyl chloride (15.8 g) and anisole (10.8 g) were used in place of 1,3-dimethoxybenezene and p-anisoyl chloride respectively to produce (2-fluoro-phenyl)-(4-methoxy-phenyl)-methanone. An NMR spectrum showed the final product to have a structure consistent with 12-ethoxy-3-(2-fluorophenyl)-3-(4-methoxy)-3H-benzo[h]pyrano[3,2-c]quinoline.
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Synthesis routes and methods II

Procedure details

The process of Example 1 was followed except for the following: in Step 4, 2-fluorobenzoyl chloride was used in place of 3-methylbenzoyl chloride and reacted with anisole in place of benzene to yield 2-fluoro-4'-methoxybenzophenone; in Step 5, 2-fluoro-4'-methoxybenzophenone was used in place of 3-methylbenzophenone to produce 1-(2-fluorophenyl)-1-(4-methoxyphenyl)-2-propyn-1-ol; and in Step 6, 1-(2-fluorophenyl)-1-(4-methoxyphenyl)-2-propyn-1-ol was used in place of 1-(3-methylphenyl)-1-phenyl-2-propyn-1-ol. The recovered product, about 4.0 grams, had a melting point of 144° to 146° C. A nuclear magnetic resonance (NMR) spectrum showed the recovered product to have a structure consistent with 7-(2-fluorophenyl)-7-(4-methoxyphenyl)-7H-2-methyl-2,3-dihydrofuro[3',2',:5,6]naphtho[2,1-b]pyran.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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